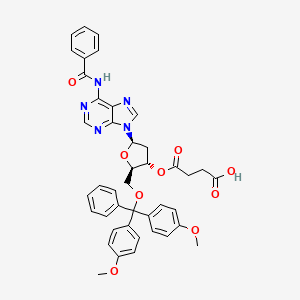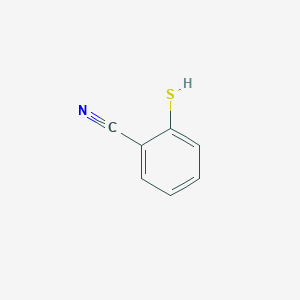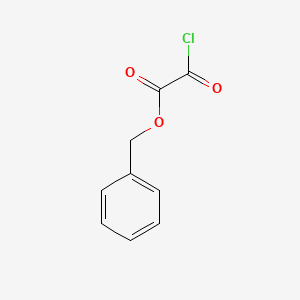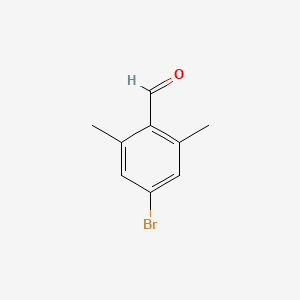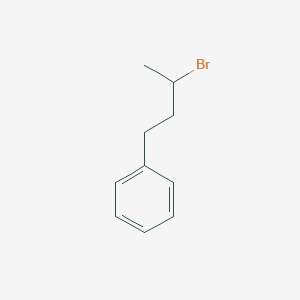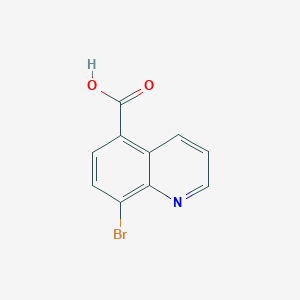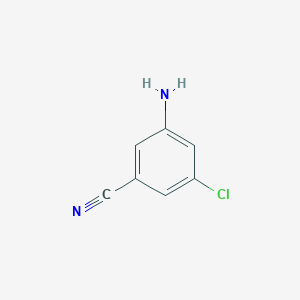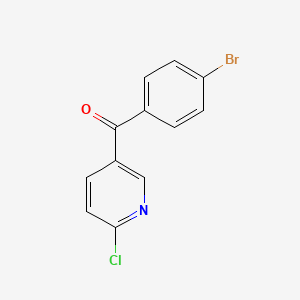
5-(4-Bromobenzoyl)-2-chloropyridine
Descripción general
Descripción
5-(4-Bromobenzoyl)-2-chloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromobenzoyl group attached to the fifth position of a 2-chloropyridine ring
Mecanismo De Acción
Target of Action
Bromfenac, a compound with a similar bromobenzoyl group, is known to inhibitProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .
Mode of Action
Bromfenac, a structurally related compound, is known to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . This inhibition reduces inflammation, which could be a potential mode of action for 5-(4-Bromobenzoyl)-2-chloropyridine.
Biochemical Pathways
Compounds with similar structures, such as bromfenac, are known to affect theprostaglandin synthesis pathway . By inhibiting cyclooxygenase enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
Bromfenac, a related compound, has been shown to penetrate into retinochoroidal tissues in high enough concentrations to inhibit cox-2 when applied topically . This suggests that this compound may also have good tissue penetration and bioavailability, but further studies are needed to confirm this.
Result of Action
Based on the known effects of similar compounds, it may reduce inflammation by inhibiting the production of prostaglandins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Bromobenzoyl)-2-chloropyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with unique properties.
Comparación Con Compuestos Similares
4-Bromobenzoyl chloride: Used in similar synthetic applications but lacks the pyridine ring.
2-Chloropyridine: A simpler structure without the bromobenzoyl group, used in various organic syntheses.
5-Bromopyridine-2-carboxylic acid: Another pyridine derivative with different functional groups.
Uniqueness: 5-(4-Bromobenzoyl)-2-chloropyridine is unique due to the combination of the bromobenzoyl and chloropyridine moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in both synthetic chemistry and medicinal research.
Propiedades
IUPAC Name |
(4-bromophenyl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMSFRRFJDYZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
